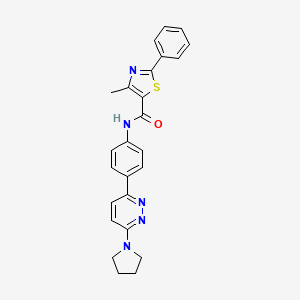

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Description

This compound belongs to the thiazole carboxamide family, characterized by a 4-methyl-substituted thiazole core, a phenyl group at position 2, and a carboxamide-linked aryl group substituted with a pyridazine-pyrrolidine moiety. Its synthesis involves:

Preparation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates via coupling of nitriles with ethyl 2-bromoacetoacetate .

Hydrolysis to carboxylic acid intermediates, followed by coupling with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline using classic coupling reagents (e.g., EDC/HOBt) .

Properties

IUPAC Name |

4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZULNPVBLXQLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is suggested that the compound may have structural features of c-met inhibitors. The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer progression when dysregulated.

Mode of Action

The compound has two distinct structural features of c-met inhibitors. One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor. This suggests that the compound might interact with its targets through hydrogen bonding, which could lead to changes in the target’s function.

Biological Activity

4-Methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The structural components include:

- Thiazole moiety : Implicated in various pharmacological activities.

- Pyridazine : Often associated with anticancer properties.

- Pyrrolidine : Known for enhancing bioactivity through structural modifications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant anticancer properties. For instance, similar thiazole derivatives have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances these effects .

| Compound | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Breast Cancer |

| Compound B | 1.98 ± 1.22 | Lung Cancer |

| Target Compound | TBD | TBD |

2. Anticonvulsant Activity

Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting that the compound may influence neurotransmitter systems or ion channels involved in seizure activity. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .

3. PTP1B Inhibition

The compound has been studied for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments. Structural modifications have shown varying degrees of inhibition, with some analogs displaying IC50 values as low as 6.37 µM, indicating strong inhibitory effects on PTP1B activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The compound's ability to inhibit PTP1B suggests it may alter signaling pathways involved in glucose metabolism.

- Cell Cycle Arrest : Similar thiazole compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Thiazole Derivatives in Cancer Therapy : A study found that thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, supporting the potential of the target compound in oncology .

- Anticonvulsant Efficacy : In a series of experiments, thiazole-based compounds were evaluated for their anticonvulsant potential, showing promise in reducing seizure frequency in animal models .

- PTP1B Inhibition Studies : Molecular docking studies indicated that certain analogs could effectively bind to the active site of PTP1B, providing insights into their inhibitory mechanisms .

Scientific Research Applications

The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

- A431 Skin Cancer Cells : A study demonstrated that treatment with this compound resulted in an IC50 value of less than 10 µM, indicating potent inhibition of cell proliferation. The mechanism involved the activation of apoptotic pathways, leading to enhanced cell death.

- HepG2 Liver Cancer Cells : Another study reported an IC50 value of approximately 15 µM, suggesting effective anticancer potential against liver cancer cells.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Research Findings

- Minimum Inhibitory Concentration (MIC) : Studies have indicated MIC values as low as 10 µg/mL against resistant bacterial strains, highlighting its potential as a powerful antimicrobial agent.

- Structure-Activity Relationship (SAR) : Modifications in the pyrrolidine ring have been shown to enhance antimicrobial efficacy, suggesting that further derivatives could lead to improved activity profiles.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Experimental Evidence

- In Vivo Models : Animal studies have shown that administration of this compound significantly reduces markers of inflammation in models of arthritis, indicating its therapeutic potential in inflammatory conditions.

- Enzyme Inhibition : Molecular docking studies suggest that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

Summary Table of Biological Activities

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A431 (skin cancer) | < 10 | Apoptosis via caspase activation |

| Anticancer | HepG2 (liver cancer) | < 15 | Apoptosis via caspase activation |

| Antimicrobial | Various bacteria | ≤ 10 µg/mL | Disruption of cell wall synthesis |

| Anti-inflammatory | Arthritis model | N/A | COX enzyme inhibition |

Comparison with Similar Compounds

Structural Analogues in the Thiazole Carboxamide Family

Key structural variations among related compounds include substituents on the thiazole core, carboxamide-linked aryl groups, and heterocyclic appendages.

Key Observations :

- Pyridazine vs. Pyridine/Pyrimidine : The target’s pyridazine-pyrrolidine group may enhance π-π stacking or hydrogen bonding compared to pyridine () or pyrimidine () analogs. Pyridazine’s electron-deficient nature could alter binding kinetics .

- N-Substituent Complexity : The target’s bulky pyridazine-pyrrolidine-phenyl group may reduce metabolic clearance compared to smaller substituents (e.g., trifluoromethylphenyl in ) .

- Hydrazide vs. Carboxamide : Hydrazide derivatives () exhibit potent anticancer activity, suggesting the carboxamide linker in the target compound may be optimized for stability or target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.